

# Preclinical Profile of ARV-393: A BCL6-Targeting PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review for Drug Development Professionals

## Introduction

ARV-393 is an investigational, orally bioavailable small molecule characterized as a PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that acts as a key oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[3][4] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, ARV-393 represents a novel therapeutic strategy for these cancers.[5] This technical guide provides a comprehensive review of the available preclinical data on ARV-393, summarizing its in vitro and in vivo activity and mechanism of action.

# **Mechanism of Action**

ARV-393 functions as a bifunctional molecule. One end binds to the BCL6 protein, while the other recruits an E3 ubiquitin ligase, specifically cereblon.[3] This proximity induces the ubiquitination of BCL6, marking it for degradation by the cell's natural protein disposal system, the proteasome.[5] This targeted degradation of BCL6 is intended to inhibit the growth of tumors that overexpress this protein.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. library.ehaweb.org [library.ehaweb.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ORAL ARV-393 IS A BCL6 DEGRADING PROTAC EFFICACIOUS AS MONOTHERAPY...
  - Gough S - Jun 13 2024 [library.ehaweb.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of ARV-393: A BCL6-Targeting PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411254#review-of-compound-name-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com